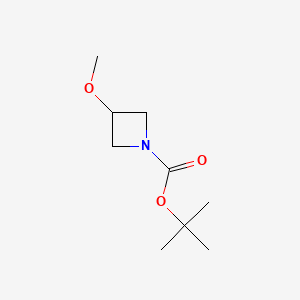

1-Boc-3-(methoxy)azetidine

Beschreibung

Overview of Azetidine (B1206935) Core Structures in Contemporary Chemistry

Azetidines are saturated heterocyclic organic compounds containing a four-membered ring with three carbon atoms and one nitrogen atom. wikipedia.org This structural motif has garnered considerable attention in modern chemistry, particularly in the realm of medicinal chemistry and drug discovery. The inherent ring strain of the azetidine core, approximately 25.2 kcal/mol, contributes to its unique conformational properties and reactivity. rsc.org Unlike the nearly planar oxetane (B1205548) and thietane (B1214591) rings, the azetidine ring adopts a puckered conformation. rsc.org

The incorporation of the azetidine scaffold into molecules has been shown to improve properties such as metabolic stability by reducing lipophilicity and introducing more three-dimensional structures, which is a desirable trend in modern drug design. tcichemicals.com The nitrogen atom within the ring can readily form hydrogen bonds with biological targets, a key interaction for many therapeutic agents. nih.gov Consequently, azetidine-containing compounds are increasingly prevalent in approved drugs and are actively explored as building blocks for novel therapeutic agents. researchgate.net

Significance of Four-Membered Nitrogen Heterocycles in Research

Four-membered heterocycles, including azetidines, are a class of compounds of significant interest due to their unique properties and diverse applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com Nitrogen-containing four-membered rings, in particular, have demonstrated considerable biological importance in medicinal chemistry. nih.gov They serve as crucial scaffolds in the design of new drugs and as intermediates in the synthesis of natural products. numberanalytics.com A well-known example is the β-lactam ring, a four-membered cyclic amide that forms the core of many antibiotics. nih.gov

The synthesis of these strained ring systems presents a challenge, but various methods, including cyclization reactions and cycloadditions, have been developed to access them. rsc.orgnumberanalytics.com The continued development of synthetic strategies for constructing four-membered heterocycles is an active area of research, driven by the increasing demand for these motifs in drug discovery. researchgate.netresearchgate.net The introduction of nitrogen heterocycles into molecules can enhance their degradation efficiency and selectivity, making them valuable in technologies like PROTAC (Proteolysis Targeting Chimera). nih.gov

Academic Research Context and Scope for 1-Boc-3-(methoxy)azetidine

Academic and industrial research leverages compounds like this compound for the synthesis of more complex and biologically active molecules. For instance, related N-Boc-3-azetidinone is used in Horner-Wadsworth-Emmons reactions to create functionalized azetidines. mdpi.com The versatility of the azetidine core allows for the creation of diverse derivatives with potential applications in medicinal chemistry.

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value |

| CAS Number | 429669-07-8 avantorsciences.com |

| Molecular Formula | C₉H₁₇NO₃ avantorsciences.com |

| Molecular Weight | 187.239 g/mol avantorsciences.com |

| InChI Key | ZENIBVFXWKRVMK-UHFFFAOYSA-N chemicalbook.com |

| SMILES | CC(C)(C)OC(=O)N1CC(OC)C1 chemicalbook.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 3-methoxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-5-7(6-10)12-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENIBVFXWKRVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623765 | |

| Record name | tert-Butyl 3-methoxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429669-07-8 | |

| Record name | tert-Butyl 3-methoxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1 Boc 3 Methoxy Azetidine and Analogs

Role of Ring Strain in Azetidine (B1206935) Reactivity

The defining characteristic of the azetidine ring is its considerable strain energy, estimated to be approximately 25.4 kcal/mol. researchgate.net This value is intermediate between the higher strain of aziridines (27.7 kcal/mol) and the much lower strain of pyrrolidines (5.4 kcal/mol). researchgate.net This stored energy makes the azetidine ring susceptible to reactions that lead to the opening of the ring, as this relieves the inherent strain. google.comnih.gov Consequently, many reactions involving azetidines are driven by this thermodynamic force, leading to ring-cleavage or ring-expansion products under various conditions. researchgate.netgoogle.com The strain not only influences the ring's stability but also affects bond angles and lengths, which in turn impacts the molecule's conformation and how it interacts with reagents.

Table 1: Comparison of Ring Strain in Cyclic Amines

| Heterocycle | Ring Size | Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | 27.7 researchgate.net |

| Azetidine | 4 | 25.4 researchgate.net |

Cleavage Reactions of the Azetidine Ring

The inherent ring strain of azetidines makes them prone to ring-cleavage reactions under certain conditions. researchgate.net These reactions are a key aspect of their chemical reactivity. Acid-mediated cleavage is a common pathway, particularly for N-substituted azetidines where the nitrogen atom can be protonated, facilitating nucleophilic attack and subsequent ring opening. google.com For instance, some N-aryl azetidines have been shown to undergo intramolecular ring-opening decomposition, where a pendant functional group acts as an internal nucleophile. google.com

Another potential pathway for cleavage is metabolic ring opening. The strained nature of the ring can make it a target for biological nucleophiles, such as glutathione, leading to its breakdown in biological systems. google.com Furthermore, reactions with certain electrophiles or under reductive conditions can also promote the cleavage of the C-N or C-C bonds of the azetidine core. nih.gov

Transformations Involving the Methoxy (B1213986) Group and Boc Protecting Group

The functional groups attached to the azetidine ring, namely the Boc protecting group and the methoxy group, offer additional sites for chemical modification.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the azetidine ring due to its stability under many reaction conditions. Its removal, or deprotection, is a critical step in many synthetic sequences to reveal the free amine for further functionalization.

A variety of methods exist for Boc deprotection, with the most common being treatment with strong acids. synthonix.commasterorganicchemistry.com Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate (B1210297) are frequently employed. synthonix.com However, for substrates sensitive to harsh acidic conditions, milder deprotection protocols have been developed. These include the use of oxalyl chloride in methanol (B129727) or deep eutectic solvents like choline (B1196258) chloride/p-toluenesulfonic acid. synthonix.commdma.ch

Table 2: Selected Methods for N-Boc Deprotection

| Reagent/System | Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | DCM, Room Temperature | Standard, effective but harsh. masterorganicchemistry.com |

| Hydrogen Chloride (HCl) | Dioxane, Ethyl Acetate, or Methanol | Common, generates HCl salt. synthonix.com |

| Oxalyl Chloride/Methanol | Room Temperature | Mild conditions. synthonix.com |

| Choline chloride/p-TSA | Neat, 60-80 °C | Green, sustainable method. mdma.ch |

The methoxy group at the C-3 position of the azetidine ring represents another point for diversification. While stable under many conditions, the ether linkage can be cleaved to unveil a hydroxyl group. This transformation is typically achieved using strong acid reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.com

The resulting 3-hydroxyazetidine is a valuable intermediate. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a wide range of nucleophiles to introduce new functionalities at the C-3 position. Alternatively, the alcohol can undergo oxidation to the corresponding ketone (azetidin-3-one) or participate in etherification or esterification reactions. This versatility makes the methoxy group a synthetic handle for accessing a diverse array of 3-substituted azetidine derivatives. chemimpex.com

Mechanistic Studies of Azetidine Formation Reactions

The synthesis of the azetidine ring itself has been the subject of extensive research, with several mechanistic pathways established for its formation.

Intramolecular SN2 Reactions: A prevalent strategy involves the intramolecular cyclization of a γ-amino halide or a related substrate where a nitrogen nucleophile displaces a leaving group on the third carbon atom of the chain. chemimpex.com A related approach is the intramolecular aminolysis of 3,4-epoxy amines, which can be catalyzed by Lewis acids. chemimpex.com

[2+2] Photocycloaddition: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, provides a direct route to functionalized azetidines. researchgate.netguidechem.com Mechanistic studies suggest that this reaction often proceeds through the triplet excited state of one of the components, typically initiated by a photosensitizer. researchgate.net

C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful method for azetidine synthesis. The proposed mechanism involves the formation of a high-valent Pd(IV) intermediate, which then undergoes reductive elimination to form the C-N bond and close the four-membered ring. researchgate.net

Ring Expansion of Aziridines: Certain substituted azetidines can be synthesized through the rearrangement and ring expansion of aziridine precursors. For example, the synthesis of 3-methoxyazetidines has been achieved via the treatment of specific N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride (B1222165) in methanol, which proceeds through an aziridine intermediate that subsequently rearranges. sigmaaldrich.com

Strain-Release Homologation: Highly strained systems like azabicyclo[1.1.0]butanes can react with nucleophiles and electrophiles in a process that involves the cleavage of the central C-N bond, leading to the formation of functionalized azetidines. researchgate.netnih.gov

These diverse mechanistic pathways underscore the rich chemistry of the azetidine ring system and provide a toolbox for the synthesis of compounds like 1-Boc-3-(methoxy)azetidine.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Aziridine |

| Pyrrolidine (B122466) |

| 3-hydroxyazetidine |

Computational Chemistry Insights into Reaction Pathways

Computational modeling has become essential for elucidating the complex reaction pathways involved in the synthesis and transformation of azetidines. thescience.dev These theoretical approaches allow researchers to predict reaction feasibility, understand mechanistic details, and rationalize experimental observations, thereby accelerating the development of novel synthetic methods.

Density Functional Theory (DFT) calculations, for instance, have been employed to understand the preference for the 4-exo-dig radical cyclization of ynamides over the alternative 5-endo-dig pathway in copper-catalyzed syntheses of azetidines. nih.gov These computational studies revealed that the formation of the four-membered ring is kinetically favored, providing a theoretical basis for the observed anti-Baldwin cyclization. nih.gov

In another example, researchers from MIT and the University of Michigan developed computational models to predict the viability of photocatalyzed [2+2] cycloadditions between alkenes and oximes to form azetidines. thescience.dev By calculating the frontier orbital energies of the reactants, the model could successfully predict which substrate pairings would lead to the desired azetidine products. thescience.dev This predictive power allows for the prescreening of compounds, moving beyond a trial-and-error approach to synthesis. thescience.dev

DFT calculations were also crucial in gaining insight into the regioselectivity of La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines. nih.gov For the reaction of cis-3,4-epoxy amines, computational results showed that the transition state leading to azetidine formation is energetically lower than that leading to the corresponding five-membered pyrrolidine ring, which aligns with experimental findings. nih.govfrontiersin.org A theoretical study on the rearrangement of N-substituted (2,3-dibromo-2-methylpropyl)amines to 3-methoxyazetidines further illustrates the power of computational analysis. The study detailed the Gibbs free energy profiles for different pathways, rationalizing the observed formation of the azetidine ring via bicyclic aziridinium (B1262131) intermediates. researchgate.net

Table 1: Computational Prediction of Azetidine Synthesis via Photocatalysis

Based on computational models calculating frontier orbital energies, predictions were made for the success of reactions between various alkenes and oximes to form azetidines. thescience.dev

| Alkene-Oxime Pair | Predicted Outcome | Experimental Result |

|---|---|---|

| Pair A | High Yield Reaction | Accurate Prediction |

| Pair B | Reaction Will Not Occur | Accurate Prediction |

| Pair C | Low Yield Reaction | Accurate Prediction |

Transition State Analysis in Azetidine Synthesis

The synthesis of four-membered rings like azetidines is often challenging due to the high-energy, strained transition states involved in their formation. bham.ac.uk Transition state analysis via computational chemistry provides critical information on the energy barriers and geometries of these transient species, explaining the kinetics and selectivity of ring-forming reactions.

In the La(OTf)₃-catalyzed intramolecular aminolysis of cis-epoxy amines, calculations involving dimethylamine-coordinated lanthanum (III) as the activator were performed. nih.gov The analysis revealed that the energy of the transition state leading to azetidine via C3-selective aminolysis was significantly lower than the transition state energy for the C4-selective aminolysis that would form a pyrrolidine. nih.govfrontiersin.org This energy difference in the transition states provides a clear rationale for the experimentally observed high regioselectivity toward azetidine formation. frontiersin.org

A detailed theoretical study on the synthesis of 3-methoxyazetidines from halogenated amine precursors identified and characterized the transition states for several key steps. researchgate.net This included the formation of bicyclic aziridinium intermediates and their subsequent bromide- and methanol-induced ring-opening reactions. The geometries and energy levels of these transition states were calculated to explain how the reaction proceeds from an initial aziridine to the rearranged, more stable azetidine product. researchgate.net Similarly, in Diels-Alder reactions where 2-azetines act as a dienophile, the observed high diastereoselectivity is explained by an endo-favoring transition state. nih.gov

Table 2: Calculated Transition State Energy Comparison in Epoxy Amine Cyclization

DFT calculations on the cyclization of cis-epoxy amines complexed with a lanthanum catalyst highlight the energetic preference for azetidine formation. nih.govfrontiersin.org

| Reaction Pathway | Product | Calculated Transition State Energy |

|---|---|---|

| C3-Selective Aminolysis (4-exo-tet) | Azetidine | Lower Energy (Favored) |

| C4-Selective Aminolysis (5-endo-tet) | Pyrrolidine | Higher Energy (Disfavored) |

Regioselectivity and Stereoselectivity in Azetidine Chemistry

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of substituted azetidines like this compound. The substitution pattern on the ring and the reaction conditions can dictate the outcome, and computational studies are often key to understanding these selectivities.

Regioselectivity is prominently demonstrated in the intramolecular aminolysis of 3,4-epoxy amines, where the stereochemistry of the starting material dictates the product. The use of a lanthanide catalyst leads to the formation of azetidines from cis-epoxy amines, while the corresponding trans-epoxy amines yield pyrrolidines. nih.gov This inverse regioselectivity is attributed to the coordination of the lanthanum complex, an effect rationalized by transition state calculations. frontiersin.org The copper-catalyzed cyclization of ynamides also shows high regioselectivity, favoring the 4-exo-dig pathway to azetidines over the 5-endo-dig route to five-membered rings, a preference supported by DFT calculations. nih.gov

Stereoselectivity is a critical aspect of many azetidine syntheses. For example, the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, can produce functionalized azetidines, but controlling the stereochemistry remains a challenge. researchgate.net In other reactions, such as the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes, stereospecific formation of 2-(hydroxymethyl)azetidines can be achieved, demonstrating excellent transfer of chirality. nih.gov Furthermore, existing chiral azetidine scaffolds can be modified with high stereocontrol. Asymmetric hydrogenation of certain unsaturated azetidine derivatives using a chiral catalyst has been shown to furnish the corresponding saturated azetidines with high enantiomeric ratios. acs.org

Table 3: Stereoselectivity in the Asymmetric Hydrogenation of Azetidine Derivatives

Selected examples showing the enantiomeric ratio (er) achieved in the asymmetric hydrogenation of various substituted azetidine precursors. acs.org

| Substituent on Precursor | Product Yield | Enantiomeric Ratio (er) |

|---|---|---|

| para-substituted Phenyl | 91–96% | up to 94:6 |

| Dibenzothiophenyl | 74% | 93:7 |

| Ethyl | N/A | 87:13 |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Boc 3 Methoxy Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Azetidine (B1206935) Derivatives

NMR spectroscopy provides unparalleled insight into the molecular framework of 1-Boc-3-(methoxy)azetidine by probing the magnetic properties of its constituent atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N.

The ¹H NMR spectrum of this compound offers a detailed map of the proton environment. The tert-butoxycarbonyl (Boc) protecting group gives rise to a characteristic, prominent singlet for its nine equivalent methyl protons, typically observed around δ 1.45 ppm. The methoxy (B1213986) group (-OCH₃) protons also appear as a distinct singlet, generally resonating near δ 3.29 ppm.

The protons on the four-membered azetidine ring exhibit more complex splitting patterns due to geminal and vicinal coupling. The methine proton at the C3 position (CH-OCH₃) is expected to appear as a multiplet. The four methylene protons at the C2 and C4 positions of the azetidine ring are diastereotopic and will present as complex multiplets. For instance, in related N-Boc-azetidine structures, these methylene protons can appear as doublets of doublets around δ 4.24 ppm. beilstein-journals.org

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

| -C(CH₃)₃ (Boc) | ~1.45 | Singlet |

| -OCH₃ (Methoxy) | ~3.29 | Singlet |

| -CH₂- (Azetidine C2/C4) | ~3.80-4.30 | Multiplet |

| -CH- (Azetidine C3) | ~4.40-4.60 | Multiplet |

The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. The carbonyl carbon of the Boc group is characteristically found in the downfield region of the spectrum, typically around δ 156 ppm. The quaternary carbon of the Boc group appears near δ 80 ppm, while the methyl carbons are observed at approximately δ 28.3 ppm. mdpi.com

The carbons of the azetidine ring and the methoxy group resonate in the intermediate region of the spectrum. The C3 carbon, being attached to the electronegative oxygen atom of the methoxy group, is shifted downfield compared to the C2 and C4 methylene carbons.

| Carbon Atom | Chemical Shift (δ, ppm) |

| -C (CH₃)₃ (Boc) | ~28.3 |

| -OCH₃ (Methoxy) | ~56.0 |

| -C H₂- (Azetidine C2/C4) | ~58.0-60.0 |

| -C H- (Azetidine C3) | ~70.0-75.0 |

| -C (CH₃)₃ (Boc) | ~79.9 |

| -C =O (Boc) | ~156.0 |

¹⁵N NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atom within the azetidine ring. For N-Boc protected azetidines, the nitrogen atom typically resonates in a characteristic chemical shift range. Studies on similar N-Boc-azetidine derivatives have reported ¹⁵N chemical shifts in the region of δ -311 to -315 ppm. researchgate.netbeilstein-journals.org This specific chemical shift confirms the presence of the nitrogen atom within the strained four-membered ring and under the electronic influence of the Boc protecting group.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the C3 methine proton and the C2/C4 methylene protons, establishing the connectivity within the azetidine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. The signals from the ¹H and ¹³C NMR spectra can be definitively paired, for example, linking the methoxy proton signal to the methoxy carbon signal and the azetidine ring protons to their corresponding carbons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations for this molecule would include cross-peaks between the azetidine ring protons (at C2 and C4) and the Boc carbonyl carbon, confirming the attachment of the protecting group to the ring nitrogen. beilstein-journals.orgbeilstein-journals.org Correlations between the methoxy protons and the C3 carbon of the azetidine ring would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. While less critical for this achiral molecule's basic constitution, it can be valuable for conformational analysis of more complex azetidine derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound by detecting their characteristic vibrational frequencies. The most prominent feature in the IR spectrum is a strong absorption band associated with the carbonyl (C=O) stretching of the carbamate (Boc group), which typically appears in the range of 1690-1720 cm⁻¹. Other significant absorptions include C-O stretching vibrations from the ether and carbamate linkages, and C-N stretching of the azetidine ring.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Carbamate) | Stretch | 1690 - 1720 (Strong) |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C-O (Ether & Carbamate) | Stretch | 1100 - 1300 |

| C-N (Azetidine) | Stretch | 1100 - 1250 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecule with extremely high precision, allowing for the determination of its exact molecular formula. The molecular formula for this compound is C₉H₁₇NO₃, which corresponds to a theoretical exact mass of 187.12084. chem-contract.commyskinrecipes.com HRMS analysis would be expected to yield a measured mass that is in very close agreement with this calculated value, thereby confirming the molecular formula and ruling out other potential isobaric structures. researchgate.net

Complementary Spectroscopic and Diffraction Methods

To achieve a full structural and electronic understanding of this compound, a combination of spectroscopic and diffraction techniques is necessary. These methods offer insights into electronic transitions, solid-state atomic arrangement, and the structure of microcrystalline samples.

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The absorption of photons promotes electrons from a ground electronic state to a higher energy excited state. The energy of the absorbed light corresponds to the energy difference between these states.

For a saturated heterocyclic compound like this compound, the primary chromophore is the carbamate functional group of the Boc-protecting group. The molecule lacks extended π-conjugation, and therefore, strong absorptions in the visible region are not expected. The anticipated electronic transitions are:

n → σ* transitions: These involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to an anti-bonding sigma orbital (σ*). These are high-energy transitions and typically occur in the far-UV region (below 200 nm).

n → π* transitions: The carbamate group contains a π-system (C=O). Consequently, the excitation of a non-bonding electron from an oxygen or nitrogen lone pair to the anti-bonding π* orbital of the carbonyl group is possible. These transitions are symmetry-forbidden and thus result in weak absorption bands, typically observed in the 200-300 nm region.

Due to the absence of other chromophores, the UV-Vis spectrum of this compound is predicted to be relatively simple, characterized by weak absorptions in the UV range and transparency in the visible range.

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By diffracting X-rays off a single crystal, one can obtain an electron density map from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This technique also reveals details about intermolecular interactions and crystal packing.

While the crystal structure for this compound is not publicly available, analysis of a closely related compound, such as 1-Boc-3-azetidinone, can provide representative data for a Boc-protected azetidine ring system. The crystallographic data would yield a detailed picture of the molecule's conformation, including the puckering of the four-membered azetidine ring and the orientation of the bulky Boc group and the methoxy substituent.

Below is a table representing typical crystallographic data that would be obtained from such an analysis.

Interactive Data Table: Representative Crystallographic Data for a Boc-Azetidine Derivative

| Parameter | Value |

| Empirical Formula | C₈H₁₃NO₃ |

| Formula Weight | 171.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 - 9.5 |

| b (Å) | 10.0 - 11.0 |

| c (Å) | 9.0 - 10.0 |

| β (°) | 95.0 - 105.0 |

| Volume (ų) | 850 - 950 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.1 - 1.3 |

Note: The data presented in this table is representative for a small organic molecule of similar size and composition and is intended for illustrative purposes, as specific experimental data for this compound is not available.

From this data, key structural features can be elucidated. For instance, the planarity of the azetidine ring can be assessed, and the bond lengths and angles of the carbamate group can be compared to standard values to identify any strain or unusual electronic effects.

Growing single crystals of sufficient size and quality for X-ray crystallography can be a significant challenge. Micro-Electron Diffraction (MicroED) has emerged as a powerful technique for the structural elucidation of compounds that only form micro- or nanocrystalline powders. By using a transmission electron microscope, MicroED can determine high-resolution atomic structures from crystals that are orders of magnitude smaller than those required for conventional X-ray diffraction. indiamart.com

The process involves applying the microcrystalline powder to a TEM grid, which is then frozen at cryogenic temperatures. A low-dose electron beam is diffracted by the tiny crystals as they are continuously rotated, and the diffraction data is collected as a movie on a fast camera. achemblock.com This data can then be processed using standard crystallographic software to solve the molecular structure. chemicalbook.com

The advantages of MicroED make it an ideal complementary method for analyzing this compound, particularly if it proves difficult to crystallize. This technique offers several benefits:

Sample Size: It requires only a minute amount of sample, which is often a significant advantage in research and development.

Speed: Data collection is rapid, allowing for high-throughput analysis.

Challenging Samples: It is well-suited for samples that yield only powders or very small needles, which are unsuitable for X-ray analysis.

Given the growing accessibility and success of MicroED in the pharmaceutical and chemical industries, it represents a viable and potent alternative for obtaining the solid-state structure of this compound, providing the same detailed structural information as X-ray crystallography.

Applications of 1 Boc 3 Methoxy Azetidine and Azetidine Scaffolds in Medicinal Chemistry and Drug Discovery

Role of Azetidines as Privileged Motifs in Drug Design

Azetidines are increasingly recognized as "privileged motifs" in drug design, a term used to describe molecular scaffolds that are capable of binding to multiple biological targets. This privileged status stems from a unique combination of stability and structural rigidity. ambeed.com The four-membered ring of azetidine (B1206935) is conformationally restricted, which can help to pre-organize the substituents on the ring in a specific spatial orientation. This can lead to a decrease in the entropy of binding to a biological target, potentially resulting in higher affinity and potency. enamine.net

The strained nature of the azetidine ring also imparts distinct chemical properties that can be exploited in drug design. While the ring is stable enough for facile handling and incorporation into larger molecules, the inherent ring strain can also be harnessed for specific chemical transformations. rsc.org This balance of stability and reactivity makes azetidines versatile building blocks in the construction of diverse molecular architectures.

Impact on Pharmacokinetic and Toxicity Profiles

The incorporation of an azetidine moiety into a drug candidate can have a significant and often beneficial impact on its pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) and toxicity profiles. The small, polar nature of the azetidine ring can influence several key properties of a molecule. nih.gov

For instance, the introduction of an azetidine can improve metabolic stability. The strained ring system can be less susceptible to metabolic enzymes that might otherwise degrade more flexible acyclic or larger ring systems. Furthermore, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, which can influence a molecule's solubility and permeability across biological membranes.

With regard to toxicity, the replacement of other functional groups with an azetidine ring can sometimes lead to a more favorable safety profile. For example, in the development of analogues for the antitumor agent TZT-1027, the incorporation of a 3-aryl-azetidine moiety to replace a phenylethyl group resulted in a compound that did not show any severe toxicity up to a dose of 5 mg/kg, suggesting a better safety potential than the parent compound. mdpi.comnih.gov

Rigidification and Conformational Restriction in Bioactive Molecules

One of the most powerful applications of the azetidine scaffold in medicinal chemistry is its ability to impart rigidity and conformational restriction to bioactive molecules. enamine.net Many drug molecules are flexible, which can be detrimental to their activity as they can adopt numerous conformations, only one of which may be the active one for binding to the target protein. By incorporating a rigid element like an azetidine ring, medicinal chemists can lock the molecule into a more defined and potentially more active conformation. enamine.net

This conformational constraint reduces the entropic penalty upon binding to the target, which can lead to a significant increase in binding affinity and, consequently, biological activity. enamine.net The predefined spatial orientation of substituents on the azetidine ring allows for a more precise design of interactions with the target's binding site. This principle of rigidification is a key strategy in fragment-based drug design and lead optimization. enamine.net

Azetidine-Containing Drugs and Clinical Candidates

The utility of the azetidine scaffold is underscored by its presence in a growing number of approved drugs and clinical candidates across a wide range of therapeutic areas. nih.gov These compounds demonstrate the versatility of the azetidine ring in achieving desired pharmacological effects.

Below is a table highlighting some notable examples of azetidine-containing drugs and their therapeutic applications:

| Drug Name | Therapeutic Area | Function |

|---|---|---|

| Azelnidipine | Antihypertensive | Calcium channel blocker |

| Cobimetinib | Oncology | MEK inhibitor |

| Ximelagatran | Anticoagulant | Direct thrombin inhibitor |

The success of these drugs has spurred further interest in the development of new azetidine-containing molecules, with numerous candidates currently in various stages of clinical trials for the treatment of diseases ranging from neurological disorders to cancer. technologynetworks.com

1-Boc-3-(methoxy)azetidine as a Synthetic Building Block

The widespread application of the azetidine scaffold in drug discovery has driven the demand for versatile and readily available azetidine-containing building blocks. This compound is one such key intermediate that has gained significant attention. The Boc (tert-butoxycarbonyl) group serves as a common and easily removable protecting group for the nitrogen atom of the azetidine ring, allowing for selective chemical manipulations at other positions of the molecule. The methoxy (B1213986) group at the 3-position provides a handle for further functionalization or can itself be a key pharmacophoric element.

This compound and its derivatives are valuable starting materials for the synthesis of more complex and highly functionalized molecules. chemimpex.com For instance, the related compound 1-Boc-3-azetidinone can be used as a precursor in a Horner-Wadsworth-Emmons reaction to generate an α,β-unsaturated ester. nih.gov This intermediate can then undergo aza-Michael additions with various heterocyclic amines to produce a diverse library of novel heterocyclic amino acid derivatives. nih.gov Such synthetic strategies allow for the rapid generation of compound libraries for high-throughput screening in drug discovery programs. The Boc-protecting group is crucial in these synthetic sequences, as it allows for the controlled introduction of substituents before being removed under mild conditions to reveal the free amine for further derivatization. nih.gov

The utility of this compound and related building blocks extends to the development of both pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com In the pharmaceutical industry, these intermediates are used to construct novel drug candidates with improved properties. fishersci.com The azetidine moiety can be found in compounds being investigated for a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.gov

In the field of agrochemicals, azetidine derivatives are being explored for their potential as herbicides and insecticides. chemimpex.com The incorporation of the azetidine ring can enhance the efficacy of the active ingredient while potentially minimizing its environmental impact. chemimpex.com For example, L-azetidine-2-carboxylic acid, a naturally occurring azetidine derivative, has been shown to have antifungal activity against Podosphaera xanthii, a pathogen that causes powdery mildew in cucurbits, suggesting the potential for azetidine-based compounds in the development of new biocontrol agents. nih.gov

Precursor for Advanced Heterocyclic Compounds

This compound serves as a versatile building block in the synthesis of more complex heterocyclic systems, which are of significant interest in medicinal chemistry. The strained four-membered ring of the azetidine core provides a reactive scaffold that can be strategically manipulated to construct larger, more elaborate molecular architectures.

The synthesis of novel heterocyclic amino acid derivatives, for instance, can be achieved starting from related azetidine precursors. Methyl (N-Boc-azetidin-3-ylidene)acetate can be prepared from (N-Boc)azetidin-3-one through a Horner-Wadsworth-Emmons reaction. Subsequent aza-Michael addition with various NH-heterocycles leads to the formation of functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.gov This methodology highlights the utility of the azetidine ring as a key intermediate for creating diverse molecular libraries.

Furthermore, 3-amino-azetidine derivatives, which can be conceptually derived from this compound, are crucial intermediates for a range of biologically active compounds. google.com These intermediates pave the way for the synthesis of various classes of compounds with therapeutic potential, demonstrating the foundational role of substituted azetidines in drug discovery programs. google.com The ability to introduce substituents at the 3-position of the azetidine ring is a key strategy for developing novel chemical entities with diverse pharmacological profiles.

Specific Medicinal Chemistry Applications of Azetidine Derivatives

The rigid and unique three-dimensional structure of the azetidine scaffold has made it an attractive component in the design of novel therapeutic agents. nih.gov Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic properties. rdd.edu.iq Consequently, azetidine derivatives have been explored for a wide array of medicinal chemistry applications. nih.govresearchgate.net

Dopamine (B1211576) Receptor Antagonists

Azetidine derivatives have shown significant promise as dopamine receptor antagonists. researchgate.net In one study, a series of azetidine derivatives with an amide moiety at the 3-position were synthesized and evaluated for their affinity for D2 and D4 dopamine receptors. researchgate.net The study found that modifications to the phenyl moiety of the amide group at the 2, 3, or 4-position influenced the antagonist potency. researchgate.net

Specifically, N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide emerged as the most potent D2 antagonist, while N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide was the most potent D4 antagonist among the synthesized compounds. researchgate.net These findings underscore the potential of the azetidine scaffold in developing selective dopamine receptor modulators for the treatment of neurological and psychiatric disorders. researchgate.net Further research has explored azetidine analogs as potent inhibitors of vesicular dopamine uptake, with some compounds showing high affinity for the vesicular monoamine transporter 2 (VMAT2). nih.govnih.gov

Anticancer Agents

The azetidine moiety has been incorporated into various molecules to develop novel anticancer agents. nih.govjmchemsci.com A series of (R)-azetidine-2-carboxamide analogues have been developed as potent, sub-micromolar inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell survival and proliferation. nih.govacs.org These compounds demonstrated high-affinity binding to STAT3 and inhibited the colony survival of human breast cancer cells. nih.govacs.org

In another approach, a conformational restriction strategy was employed to design and synthesize analogues of the antitumor agent TZT-1027. mdpi.com By replacing the phenylethyl group at the C-terminus of TZT-1027 with a 3-aryl-azetidine moiety, researchers developed novel compounds with potent antiproliferative activities against A549 (lung cancer) and HCT116 (colon cancer) cell lines. mdpi.com One of the most potent analogues, compound 1a , exhibited IC50 values in the low nanomolar range. mdpi.com Additionally, thiourea (B124793) compounds bearing a 3-(4-methoxyphenyl)azetidine (B1594139) moiety have been designed and synthesized as potential VEGFR-2 inhibitors, showing in vitro anticancer activity against a panel of human cancer cell lines. researchgate.net

Table 1: Anticancer Activity of Azetidine Derivatives

| Compound Class | Target | Cancer Cell Line(s) | Observed Activity |

|---|---|---|---|

| (R)-azetidine-2-carboxamide analogues | STAT3 | Human breast cancer (MDA-MB-231) | Inhibition of colony formation |

| TZT-1027 analogues with 3-aryl-azetidine | Tubulin | A549 (lung), HCT116 (colon) | Potent antiproliferative activity (e.g., compound 1a with IC50 of 2.2 nM and 2.1 nM, respectively) |

Antibacterial and Antimicrobial Compounds

Azetidine-containing compounds have a well-established history as antibacterial agents, most notably with the β-lactam antibiotics like penicillins and cephalosporins. medcraveonline.com The four-membered azetidin-2-one (B1220530) ring is a key pharmacophore in these drugs. jmchemsci.commedcraveonline.com Beyond the classic β-lactams, novel azetidine derivatives continue to be explored for their antimicrobial potential. nih.govwisdomlib.org

For instance, a series of stereochemically pure 7-(3-amino-2-methyl-1-azetidinyl)-quinolone and -naphthyridine-3-carboxylic acids have been synthesized and shown to possess potent antibacterial activity. nih.gov The stereochemistry at both the azetidine and the quinolone core was found to be critical for their in vitro and in vivo efficacy. nih.gov In other studies, newly synthesized azetidin-2-one derivatives demonstrated significant antibacterial effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with some compounds showing activity comparable to the reference antibiotic amoxicillin-clavulanate. aip.org The antimicrobial activity of azetidine derivatives has also been evaluated against various bacterial and fungal strains, highlighting the broad potential of this scaffold in developing new anti-infective agents. rdd.edu.iqwisdomlib.org

Antischizophrenic Activity

The diverse pharmacological activities of azetidine-containing compounds extend to the central nervous system, with some derivatives showing potential for the treatment of schizophrenia. nih.gov While specific clinical candidates are not extensively detailed in the provided search results, the inclusion of antischizophrenic activity in comprehensive reviews of azetidine pharmacology suggests that this is an area of active investigation. nih.govresearchgate.netresearchgate.net The modulation of dopamine receptors, as discussed in section 5.6.1, is a key mechanism of action for many antipsychotic drugs, and the potent dopamine receptor antagonism exhibited by certain azetidine derivatives supports their potential in this therapeutic area. researchgate.net

Antimalarial Activity

Azetidine-based compounds have emerged as a promising new class of antimalarial agents, with several derivatives demonstrating potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.govresearchgate.net One series of azetidine-2-carbonitriles has been identified as inhibitors of the parasite's dihydroorotate (B8406146) dehydrogenase (DHODH), an essential enzyme for pyrimidine (B1678525) biosynthesis. nih.govresearchgate.net An optimized compound from this series, BRD9185 , showed potent in vitro activity against multidrug-resistant blood-stage parasites (EC50 = 0.016 μM) and was curative in a mouse model of malaria after just three doses. nih.govresearchgate.net

Another class of antimalarial azetidines are the bicyclic azetidines that target the parasite's phenylalanyl-tRNA synthetase. nih.govacs.orgscilit.com These compounds are particularly noteworthy for their activity against all three stages of the parasite's life cycle. nih.govacs.orgscilit.com An efficient synthesis of the antimalarial compound BRD3914 (EC50 = 15 nM) has been developed, and this compound was shown to provide a cure in a P. falciparum-infected mouse model after four oral doses. nih.govacs.orgscilit.com

Table 2: Antimalarial Activity of Azetidine Derivatives

| Compound Series | Target Enzyme | Example Compound | In Vitro Activity (EC50) | In Vivo Efficacy |

|---|---|---|---|---|

| Azetidine-2-carbonitriles | P. falciparum Dihydroorotate Dehydrogenase (DHODH) | BRD9185 | 0.016 μM (multidrug-resistant strain) | Curative in a P. berghei mouse model after three doses |

Antiobesity Research

The azetidine scaffold has been identified as a promising framework in the development of therapies for obesity and related metabolic disorders. google.com Its rigid structure allows for precise orientation of functional groups that can interact with biological targets involved in metabolic regulation.

Research has led to the development of specific azetidine derivatives that function as antagonists for receptors implicated in obesity. For instance, an azetidine derivative has been incorporated into the marketed drug CE-178,253, which acts as a CB1 antagonist for the treatment of obesity. researchgate.net The inhibition of acetyl-CoA carboxylases (ACC) is another therapeutic strategy to combat obesity by increasing fatty acid oxidation, and novel pyrazolospiroketone derivatives containing other structural motifs have been developed as potent ACC inhibitors. nih.gov The exploration of azetidine-containing compounds in this area highlights the scaffold's utility in designing modulators for key metabolic targets. google.com

| Compound/Class | Target/Mechanism | Therapeutic Application | Reference |

|---|---|---|---|

| CE-178,253 | CB1 Antagonist | Obesity Treatment | researchgate.net |

| Azetidine Compounds | GPR119 Modulators | Potential for Diabetes, Obesity, Dyslipidemia | google.com |

Antiviral and Antioxidant Activity

Azetidine derivatives have been investigated for a broad range of pharmacological activities, including antiviral and antioxidant effects. nih.gov The unique electronic and structural properties of the azetidine ring can be harnessed to design molecules that interfere with viral replication processes or neutralize harmful free radicals.

In antiviral research, various azetidine-containing compounds have been synthesized and tested. One study identified an azetidine compound with potent activity against both herpes simplex virus 1 (HSV-1) and herpes simplex virus 2 (HSV-2), exhibiting an EC50 value of less than 100 nM in infected Vero cells. bioworld.com Another series of 3,3′-spiro[azetidine]-2-oxo-indoline derivatives was developed as fusion inhibitors for the respiratory syncytial virus (RSV). acs.org A lead compound from this series, 14h , showed exceptional in vitro potency with an EC50 of 0.8 nM. acs.org However, other studies on substituted phenyl azetidine-2-one sulphonyl derivatives reported only weak antiviral activity against a panel of viruses, including Human Coronavirus (229E) and Herpes simplex virus, suggesting that the specific substitutions on the azetidine core are critical for efficacy. nih.govresearchgate.net

The antioxidant potential of azetidines has also been a subject of study. nih.gov Various azetidin-2-one derivatives have demonstrated the ability to act as free-radical scavengers. mdpi.com In one study, a synthesized azetidine-2-one derivative showed significant scavenging activity against the DPPH free radical, with a maximum effect of 85% at a concentration of 25 μg/mL. jmchemsci.comjmchemsci.com Other research on 4-oxo-azetidine derivatives identified compounds with chlorine substituents on a phenyl ring as having the highest antioxidant activity in nitric oxide and superoxide (B77818) radical scavenging assays. omicsonline.org

| Compound Class | Activity Type | Key Finding | Reference |

|---|---|---|---|

| Azetidine Compound (Assembly Biosciences) | Antiviral (HSV-1, HSV-2) | EC50 < 100 nM in Vero cells. | bioworld.com |

| 3,3′-Spiro[azetidine]-2-oxo-indoline (14h) | Antiviral (RSV) | EC50 = 0.8 nM. | acs.org |

| Phenyl azetidine-2-one sulphonyl derivatives | Antiviral | Weak activity against various viruses. | nih.gov |

| Azetidine-2-one derivative | Antioxidant (DPPH Scavenging) | 85% scavenging at 25 μg/mL. | jmchemsci.comjmchemsci.com |

| 4-Oxo-azetidine derivatives | Antioxidant | Chlorine-substituted derivatives showed maximum activity. | omicsonline.org |

Central Nervous System Disorder Treatment

The development of drugs targeting the central nervous system (CNS) is particularly challenging due to the need for molecules to cross the blood-brain barrier. dundee.ac.uk Azetidine-based scaffolds are well-suited for this purpose because their incorporation can lead to molecules with favorable physicochemical properties for CNS penetration, such as lower molecular weight and controlled lipophilicity. jmchemsci.comnih.gov

Researchers have focused on creating libraries of azetidine-based compounds "pre-optimized" with key CNS drug-like parameters in mind. nih.govresearchgate.net A study on diverse azetidine scaffolds, including fused, bridged, and spirocyclic systems, measured their in vitro properties to evaluate their suitability for CNS applications. nih.govbroadinstitute.org The analysis confirmed that these scaffolds could generate lead-like molecules with properties falling within the desired range for CNS drugs. nih.gov For example, the application of a CNS multiparameter optimization (MPO) algorithm to these compounds showed that most had a high desirability score (≥4 on a scale of 0–6). nih.gov

| Property | Desired Range for CNS Drugs | Findings for Azetidine Scaffolds | Reference |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 450 | Generally within range | nih.gov |

| Topological Polar Surface Area (TPSA) | 40-90 Ų | Generally within range | nih.gov |

| cLogP | 1-4 | Generally within range | nih.gov |

| CNS MPO Score | ≥ 4 | Most compounds achieved a high score | nih.gov |

Peptide Synthesis and Therapeutics

The incorporation of non-natural amino acids into peptides is a key strategy for developing novel therapeutics with enhanced stability and conformational control. Azetidine-based amino acids, such as azetidine-2-carboxylic acid, are of particular interest as they can induce specific structural motifs in peptide chains. acs.org The compound this compound is directly relevant to this field, as the "Boc" (tert-butyloxycarbonyl) group is a widely used protecting group for the nitrogen atom of amino acids during peptide synthesis. alfa-chemistry.com

The 3-aminoazetidine (3-AAz) subunit has been introduced as a novel turn-inducing element that facilitates the efficient synthesis of small to medium-sized cyclic peptides. nih.govresearchgate.net The incorporation of this azetidine unit into a linear peptide precursor significantly improves the yields of macrocyclization reactions. nih.gov Furthermore, the azetidine nitrogen provides a handle for late-stage functionalization of the resulting cyclic peptide, allowing for the attachment of dyes or biotin (B1667282) tags without altering the amino acid side chains. nih.govresearchgate.net Studies have also shown that introducing an azetidine-based amino acid into a peptide can enhance its stability against proteolytic degradation. nih.gov The synthesis of tetrapeptides containing L-azetidine-2-carboxylic acid has been shown to perturb the normal peptide secondary structure, demonstrating the profound impact of this small ring on peptide conformation. umich.edu

| Azetidine Derivative | Application | Key Advantage | Reference |

|---|---|---|---|

| 3-Aminoazetidine (3-AAz) | Turn-inducing element in cyclic peptides | Improves cyclization efficiency, enhances proteolytic stability. | nih.govresearchgate.net |

| Azetidine-2-carboxylic acid | Proline analogue in peptides | Induces structural changes; perturbs secondary structure. | acs.orgumich.edu |

| Boc-protected azetidines | Building blocks in peptide synthesis | Allows for controlled, stepwise assembly of peptide chains. | alfa-chemistry.com |

Emerging Applications in Drug Discovery

The versatility of the azetidine scaffold continues to drive innovation in medicinal chemistry. acs.orgacs.org Researchers are developing novel synthetic methods to access new azetidine derivatives, expanding the chemical space available for drug discovery programs. acs.orgacs.org

A significant recent development is the use of azetidine sulfonyl fluorides (ASFs) as highly versatile reagents. nih.govnih.gov These compounds serve as precursors to carbocation intermediates under mild thermal conditions, allowing them to react with a wide array of nucleophiles. nih.gov This reactivity enables the synthesis of novel azetidine-containing heterocyclic derivatives, providing new chemical motifs and design elements for drug discovery. nih.govnih.gov ASFs offer an attractive alternative to other reagents used for introducing azetidine groups and have been shown to be compatible with a broad range of functional groups. nih.gov Their utility has been demonstrated in the synthesis of drug analogs and their potential as linkers for PROTACs (PROteolysis TArgeting Chimeras). nih.govnih.gov

The development of new synthetic tools like ASFs facilitates the diversification of molecular libraries for medicinal chemistry. nih.govresearchgate.net The ability to easily introduce the azetidine moiety into existing drug molecules or new scaffolds allows for the rapid exploration of structure-activity relationships (SAR). acs.org This "azetidinylation" can significantly and favorably impact the physicochemical properties of a parent molecule. acs.orgacs.org The use of radical strain-release photocatalysis is another modern strategy being employed to create densely functionalized azetidines, further expanding the utility and accessibility of this scaffold. researchgate.net These approaches underscore a clear trend towards leveraging the unique properties of azetidine to generate novel chemical matter and accelerate the discovery of new therapeutic agents. acs.orgresearchgate.net

Computational and Theoretical Studies of Azetidine Systems

Density Functional Theory (DFT) Calculations for Structural and Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict molecular properties, analyze chemical bonding, and elucidate reaction pathways and transition states. nih.gov In the context of azetidine (B1206935) chemistry, DFT calculations offer profound insights into the geometry, stability, and reactivity of this strained four-membered ring system.

DFT studies have been instrumental in understanding reaction mechanisms involving azetidines. For instance, calculations have been used to explore the preference for specific cyclization pathways in the synthesis of azetidine rings. A computational study on the radical cyclization of ynamides demonstrated that the 4-exo-dig cyclization to form azetidines is kinetically favored over the alternative 5-endo-dig pathway. nih.gov Similarly, DFT-based calculations were used to investigate the reactivity of oxadiazole-substituted azetidines with thiols, proposing a concerted SN2-like reaction mechanism and calculating the energetic barrier of the transition state. nih.gov

These calculations also provide information on the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial for understanding chemical reactivity.

Table 1: Examples of DFT Applications in Azetidine Chemistry

| Application | System Studied | Key Insight | Reference |

|---|---|---|---|

| Reaction Mechanism | Ynamide Cyclization | 4-exo-dig pathway is kinetically favored over the 5-endo-dig pathway for azetidine formation. | nih.gov |

| Reactivity Analysis | Oxadiazole Azetidines | Proposed a concerted SN2-like reaction mechanism with thiols and calculated the transition state energy barrier. | nih.gov |

| Electronic Structure | Azetidine Ligands | Calculated molecular orbitals to understand electronic properties. | researchgate.net |

Predictive Modeling for Chemical Reactions

Predictive modeling in chemistry uses computational algorithms and statistical methods to forecast the outcomes of chemical reactions, including yield, selectivity, and optimal conditions. For complex scaffolds like azetidines, which can be challenging to synthesize, predictive models are invaluable for pre-screening potential substrates and catalysts, thereby saving time and resources. mit.edu

A notable application involves the synthesis of azetidines through photocatalysis. Researchers have developed computational models to predict which alkene and oxime pairs would successfully react to form an azetidine. mit.edu These models calculate factors like frontier orbital energies and the availability of carbon atoms for reaction, allowing for rapid prediction of reaction success. mit.edu In one study, predictions were made for 18 different alkene-oxime pairs, and subsequent experimental testing found that most of the predictions were accurate. mit.edu This demonstrated that the accessible substrate scope for azetidine synthesis was much broader than previously assumed. mit.edu

The development and validation of these models are critical. The composition of the training and test data sets significantly influences the assessed predictivity of a model. researchgate.net Therefore, rigorous validation is necessary to ensure the model can generalize to new and undiscovered chemical transformations. nih.gov

Analysis of Ring Strain and Energetics

The azetidine ring is characterized by significant ring strain, a consequence of its four-membered cyclic structure which forces bond angles to deviate from the ideal tetrahedral angle. This inherent strain is a defining feature of its chemistry, influencing both its stability and reactivity.

The ring-strain energy of azetidine is approximately 25.2 kcal/mol. researchgate.net This value is comparable to other highly strained rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and significantly higher than that of five-membered (pyrrolidine, 5.8 kcal/mol) or six-membered (piperidine, 0 kcal/mol) nitrogen heterocycles. researchgate.net This stored energy makes the azetidine ring susceptible to ring-opening reactions under appropriate conditions, a property that is exploited in synthetic chemistry.

Despite the high strain, the azetidine ring is notably more stable than the three-membered aziridine ring, allowing for easier handling and functionalization. researchgate.net The strain endows the molecule with a rigid conformation, which is a desirable trait in drug design for controlling the spatial orientation of substituents. researchgate.net In the field of energetic materials, the high ring strain is also a desirable characteristic, as the energy released upon the opening of the strained ring can enhance the material's performance. nih.gov

Table 2: Comparison of Ring Strain Energies in Cyclic Amines

| Compound | Ring Size | Ring Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 26.7 |

| Azetidine | 4 | 25.2 |

| Pyrrolidine (B122466) | 5 | 5.8 |

| Piperidine | 6 | 0 |

Data sourced from researchgate.net

Molecular Docking and In Silico Screening for Biological Activity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target, such as a protein or enzyme, to identify potential drug candidates. In silico screening of azetidine derivatives has been employed to explore their potential as therapeutic agents.

For example, various azetidin-2-one (B1220530) derivatives have been evaluated in silico for their potential as anticancer agents. nih.govnih.gov In these studies, the compounds are docked into the active site of a target protein, such as tubulin or epidermal growth factor receptor (EGFR), to predict their binding affinity and interaction modes. nih.govresearchgate.net The results of these docking studies, often expressed as a binding energy or docking score, help prioritize which compounds should be synthesized and tested experimentally. researchgate.netresearchgate.net

One study on azetidin-2-one derivatives identified a compound with high cytotoxic activity and selectivity for cancer cell lines. nih.gov Molecular docking analysis suggested its mechanism of action could be through interaction with the colchicine (B1669291) binding site of tubulin. nih.gov Similarly, other research has used docking to identify novel azetidin-2-one derivatives with satisfactory binding to the erlotinib (B232) binding site of EGFR, suggesting their potential as anti-proliferative agents. researchgate.net While these studies are on the related azetidin-2-one core, the methodology is directly applicable to screening libraries of compounds like 1-Boc-3-(methoxy)azetidine for various biological activities. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a substituted azetidine, the four-membered ring is not perfectly planar and can exist in puckered conformations. The substituents on the ring can adopt either pseudo-axial or pseudo-equatorial positions, with the equatorial position generally being more stable and therefore preferred. adelaide.edu.au

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com In drug discovery, MD simulations can provide detailed insights into the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the dynamics of the system. mdpi.com

For azetidine derivatives, MD simulations have been used to validate the stability of docked poses within a protein's active site. researchgate.net By simulating the complex over a period of time (e.g., 100 nanoseconds), researchers can observe the fluctuations and deviations of the ligand and protein atoms. mdpi.com Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex. mdpi.com A stable complex will typically show minimal deviation over the course of the simulation, providing greater confidence in the docking results. researchgate.netmdpi.com

Future Directions and Research Perspectives for 1 Boc 3 Methoxy Azetidine

Development of Novel and Efficient Synthetic Pathways

While current synthetic routes to 1-Boc-3-(methoxy)azetidine are established, there is a continuous drive towards more efficient, cost-effective, and sustainable methods. A common laboratory-scale synthesis involves the methylation of 1-Boc-3-hydroxyazetidine, which is itself derived from a multi-step process. chemicalbook.com Future research will likely focus on catalytic and atom-economical approaches to the core azetidine (B1206935) structure.

Emerging strategies in azetidine synthesis that could be adapted include:

Catalytic Cyclizations: Lanthanide(III) triflates, such as La(OTf)₃, have been shown to be excellent catalysts for the intramolecular regioselective aminolysis of epoxy amines to form azetidines, tolerating a wide range of functional groups. frontiersin.org

Photoredox Catalysis: Copper-catalyzed photoinduced radical cyclizations represent a powerful method for constructing highly functionalized azetidines from simple starting materials like aliphatic amines and alkynes under mild conditions. nih.govnih.gov

C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination offers a direct route to functionalized azetidines, transforming a C-H bond into a C-N bond. rsc.org

The development of pathways that can introduce the 3-methoxy group or a precursor early in the synthesis with high stereocontrol will be a significant area of investigation.

| Synthetic Strategy | Catalyst/Reagent | Key Features |

| Intramolecular Aminolysis | La(OTf)₃ | High regioselectivity, tolerance of acid-sensitive groups. frontiersin.org |

| Photoinduced Radical Cyclization | Copper-based Photoredox Catalyst | Utilizes simple starting materials, mild reaction conditions. nih.govnih.gov |

| Intramolecular C-H Amination | Palladium(II) | Direct functionalization of C-H bonds. rsc.org |

Exploration of New Chemical Reactivities and Transformations

The reactivity of the this compound ring is largely governed by its ring strain and the electronic nature of its substituents. While the Boc-protecting group offers stability, its removal can unveil a secondary amine for further functionalization. Future work will delve deeper into leveraging the unique properties of the azetidine ring.

Key areas for exploration include:

Strain-Release Functionalization: Utilizing the inherent ring strain, reactions with nucleophiles can lead to ring-opening or functionalization. The use of 1-azabicyclo[1.1.0]butane (ABB) as a precursor allows for the bis-functionalization of the azetidine core. uni-muenchen.de

α-Lithiation and Substitution: The development of protecting groups that facilitate lithiation at the C2 or C4 position, such as the tert-butoxythiocarbonyl (Botc) group, opens avenues for introducing diverse substituents onto the azetidine ring. acs.org

Ring Expansion: The strained four-membered ring can undergo regioselective ring expansion to form larger, more complex heterocyclic systems like 1,3-oxazinan-2-ones. rsc.org

These new transformations will expand the synthetic utility of this compound, allowing it to serve as a versatile intermediate for a broader range of complex molecules.

Application in Complex Molecule Synthesis

As a conformationally restricted building block, this compound is an attractive component for the synthesis of complex molecules and natural products. rsc.org Its rigid structure can help to pre-organize molecular architecture, which can be advantageous in drug design by reducing the entropic penalty of binding to a biological target. enamine.net

Future applications are expected in:

Bioactive Peptidomimetics: The azetidine core can be incorporated into peptide backbones to induce specific turns and improve proteolytic stability. The 3-aminoazetidine (3-AAz) subunit, a close analogue, has been shown to greatly improve the cyclization efficiency of small peptides. nih.gov

Natural Product Analogues: The azetidine moiety can be used as a bioisosteric replacement for other groups in natural products to modify their physicochemical properties and biological activity. For instance, a 3-aryl-azetidine moiety was used to replace the phenylethyl group in analogues of the potent antitumor agent TZT-1027. mdpi.comnih.gov

Fragment-Based Drug Discovery (FBDD): The small, rigid, and polar nature of the azetidine scaffold makes it an ideal fragment for FBDD libraries, providing novel three-dimensional exit vectors for molecular growth. enamine.net

The ability to functionalize the azetidine ring at multiple positions will further enhance its utility as a versatile scaffold for constructing diverse and complex molecular libraries.

Advanced Computational and Machine Learning Approaches in Azetidine Chemistry

The intersection of computational chemistry and machine learning is revolutionizing how chemical reactions are designed and understood. These approaches are particularly valuable for strained systems like azetidines, where reactivity can be non-intuitive.

Future research will leverage these tools to:

Predict Reaction Outcomes: Machine learning models are being developed to predict the feasibility and yield of chemical reactions, which can significantly reduce the amount of trial-and-error experimentation needed. mit.edurjptonline.org This is particularly useful for complex catalytic cycles involved in modern azetidine synthesis.

Conformational Analysis: Computational methods like density functional theory (DFT) are used to study the conformational preferences of azetidine-containing molecules, providing insights into how they interact with biological targets. nih.govresearchgate.net

De Novo Design: AI and machine learning algorithms can be used to design novel azetidine-containing molecules with desired properties, accelerating the discovery of new drug candidates.

By combining computational predictions with experimental validation, researchers can more rapidly explore the vast chemical space of azetidine derivatives and identify promising new synthetic routes and molecular designs. cmu.edu

| Computational Approach | Application in Azetidine Chemistry | Potential Impact |

| Machine Learning | Predicting reaction yields and stereoselectivities. eurekalert.org | Accelerates reaction optimization and discovery. |

| Density Functional Theory (DFT) | Calculating low-energy conformers and reaction barriers. nih.gov | Provides mechanistic insights and guides experimental design. |

| AI-driven Drug Design | Generating novel molecular structures with desired properties. | Speeds up the identification of new therapeutic leads. |

Design and Synthesis of Next-Generation Azetidine-Based Therapeutics

The azetidine motif is increasingly recognized as a valuable component in modern pharmaceuticals due to its ability to improve properties such as solubility, metabolic stability, and cell permeability. researchgate.net The this compound unit provides a scaffold that can be elaborated into a wide range of potential therapeutic agents.

Future directions in this area include:

Targeted Inhibitors: The rigid azetidine ring is an excellent scaffold for designing potent and selective enzyme inhibitors. Azetidine-based compounds have shown promise as inhibitors of phosphodiesterase 10A (PDE10A) for pulmonary arterial hypertension and as STAT3 inhibitors for cancer therapy. nih.govacs.org

Central Nervous System (CNS) Agents: The physicochemical properties of azetidines make them suitable for developing drugs that can cross the blood-brain barrier, targeting neurological disorders. nih.gov

Antitumor Agents: Azetidine-containing compounds continue to be explored for their potential as anticancer drugs, both as standalone agents and as components of more complex molecules like antibody-drug conjugates. mdpi.comnih.gov

The continued exploration of structure-activity relationships (SAR) for azetidine-containing compounds will guide the rational design of next-generation therapeutics with enhanced efficacy and safety profiles.

Q & A

Q. What safety protocols are critical when handling this compound in synthetic workflows?

- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact with skin; wash thoroughly after handling. Dispose of waste via licensed hazardous waste contractors, as azetidines may form explosive peroxides over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.